

Experimental Protocol: Synthesis of Barium Dichromate

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Compound Focus: Barium dichromate

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Cat. No.: S1534786

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The table below details a two-step synthesis method for producing **Barium Dichromate**, adapted from a chemistry discussion forum [1].

Step	Objective	Procedure	Key Parameters & Notes
1	Synthesis of Barium Chromate	Neutralize a cold, strong solution of potassium dichromate ($K_2Cr_2O_7$) with sodium hydroxide (NaOH). Heat to boiling and add a hot 1M solution of barium chloride ($BaCl_2$). Cool slowly to room temperature. A brilliant lemon yellow precipitate of $BaCrO_4$ forms.	Allow the precipitate to settle for several days. Wash by decantation (pour off liquid, replace with clean water, stir, and let settle). Do not isolate or dry the precipitate before the next step [1].
2	Conversion to Barium Dichromate	To the wet $BaCrO_4$ precipitate, add a small amount of sulfuric acid (H_2SO_4) with heating (almost to boiling). The solution will turn orange, indicating the formation of $BaCr_2O_7$, and a precipitate of $BaSO_4$ will form.	The reaction is: $2BaCrO_4 + H_2SO_4 \rightarrow BaCr_2O_7 + BaSO_4 + H_2O$. Cooling slowly helps the $BaSO_4$ precipitate settle faster. Filtering this mixture is difficult and not necessary at this stage [1].
3	Metathesis to Ammonium	Add a solution of ammonium sulfate ($(NH_4)_2SO_4$) to the orange $BaCr_2O_7$ solution. The reaction is: $BaCr_2O_7 +$	This step is optional if the goal is to produce Ammonium Dichromate. It demonstrates a

Step	Objective	Procedure	Key Parameters & Notes
	Dichromate (Alternative Path)	$(\text{NH}_4)_2\text{SO}_4 \rightarrow \text{BaSO}_4 + (\text{NH}_4)_2\text{Cr}_2\text{O}_7$. Allow the BaSO_4 to settle, decant the clear solution, and vacuum filter [1].	purification path via a double decomposition reaction [1].
4	Crystallization	Evaporate the clear $(\text{NH}_4)_2\text{Cr}_2\text{O}_7$ solution slowly. Use a shallow dish on a boiling water bath with good ventilation. Avoid high temperatures and bright sunlight to prevent decomposition (which causes a brown color) [1].	Reported Yield: This method can achieve a yield of 87-88% [1].

Troubleshooting Common Crystallization Issues

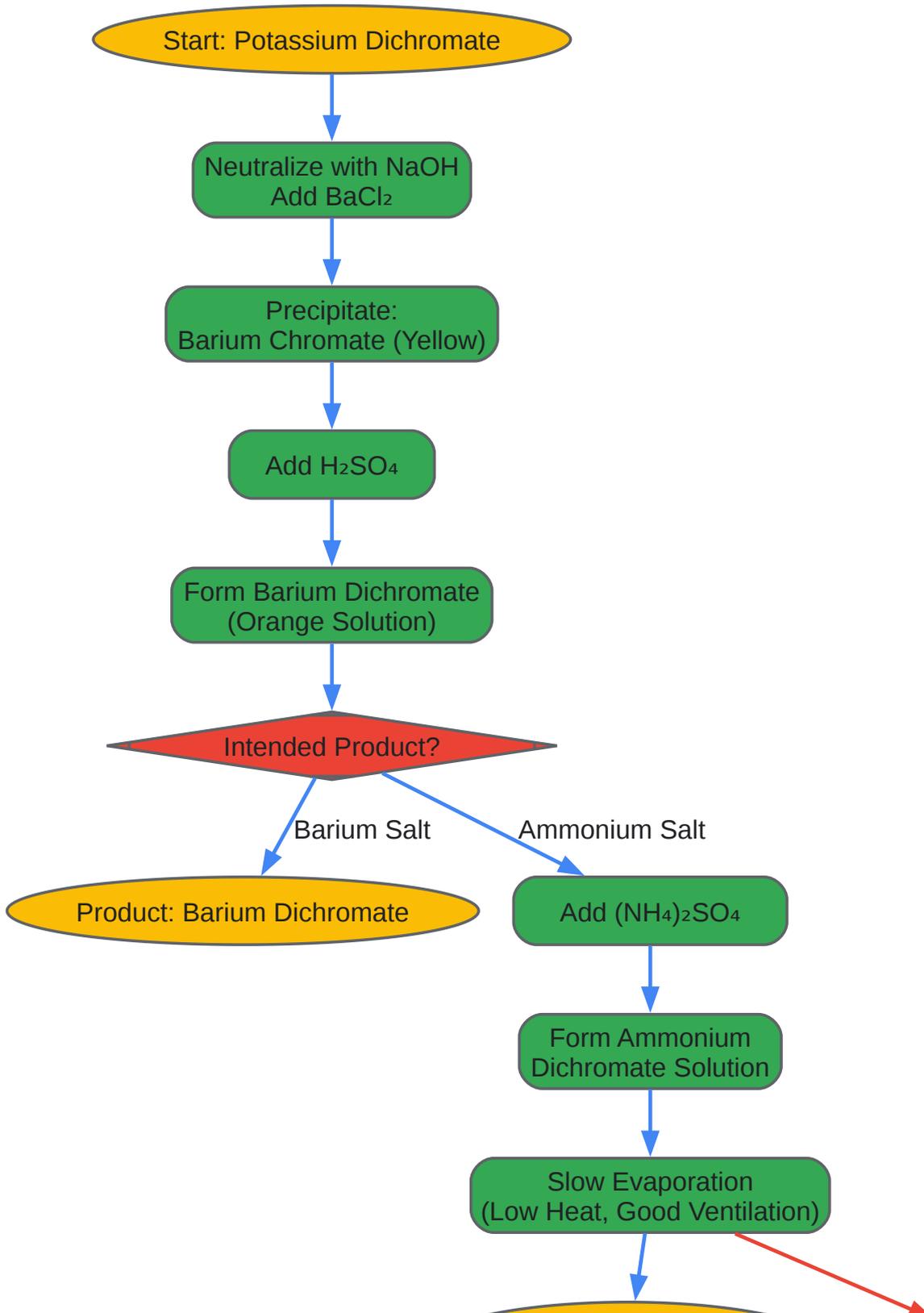
For issues encountered during the crystallization of **barium dichromate** (or the intermediate ammonium dichromate), consider the following guidance.

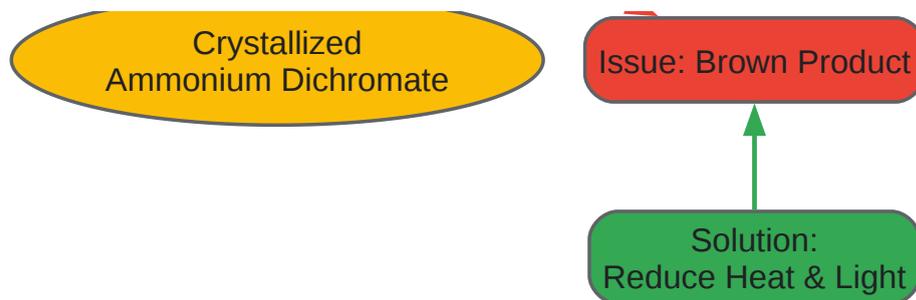
Issue	Possible Causes	Suggested Solutions
Low Yield	Incomplete precipitation or reaction; Losses during filtration and transfer; Incorrect stoichiometry.	Double-check calculations and measurements. Ensure thorough washing of precipitates. Allow ample time for precipitates to settle before decanting.
Brown Discoloration	Decomposition of the dichromate ion due to excessive heat or exposure to light during evaporation [1].	Evaporate at lower temperatures (e.g., on a water bath). Work in subdued light or use containers that block light. Ensure good ventilation [1].
Poor Crystal Quality	Rapid evaporation; Presence of impurities.	Slow down the evaporation process. Ensure precursors are well-washed and solutions are filtered before crystallization.

Workflow Diagram: Synthesis & Crystallization Path

The diagram below outlines the synthesis and troubleshooting logic.

Synthesis and Crystallization Workflow





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Key Applications and Properties

Barium dichromate is recognized in organic chemistry as a **mild oxidizing agent**. Its key application is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones in non-aqueous, polar aprotic media [2]. A notable advantage is that **over-oxidation to carboxylic acids does not occur** for primary alcohols. Furthermore, primary and secondary benzylic alcohols are oxidized faster and more efficiently [2].

Important Safety and Handling Notes

- **General Caution:** **Barium dichromate** contains both toxic barium and hexavalent chromium, which is a known carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).
- **Ventilation:** The note to perform evaporations in a "good draft" [1] underscores the necessity of using a **fume hood** to prevent inhalation of hazardous dust or vapors.

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References

1. Sciencemadness Discussion Board - Any method to convert potassium... [sciencemadness.org]
2. [BaCr2O7], a mild reagent for oxidation of... | CoLab Barium dichromate [colab.ws]

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